Time-Dependent CYP3A Inhibition: Repaglinide Acyl-beta-D-glucuronide vs. Parent Drug Repaglinide
Repaglinide acyl-beta-D-glucuronide demonstrates concentration-, NADPH-, and time-dependent inhibition of CYP3A, a key characteristic of a mechanism-based inactivator, which is not observed for the parent drug repaglinide. In a 2024 screening of 16 glucuronides, repaglinide acyl-beta-D-glucuronide was identified as one of seven glucuronides causing TDI of CYP3A [1]. This contrasts sharply with repaglinide, which is a CYP3A substrate, not a potent TDI, and is rapidly metabolized with a short half-life [2].
| Evidence Dimension | Time-Dependent CYP3A Inhibition |
|---|---|
| Target Compound Data | Exhibits concentration-, NADPH-, and time-dependent inhibition of CYP3A (qualitatively identified) |
| Comparator Or Baseline | Repaglinide (Parent Drug): Does not exhibit time-dependent CYP3A inhibition; acts as a substrate. |
| Quantified Difference | Qualitative difference (TDI vs. non-TDI); specific IC50 shift data not provided for this compound but context provided by class behavior. |
| Conditions | Human liver microsomes (HLM) with NADPH-regenerating system; automated substrate cocktail method for CYP3A. |
Why This Matters
Procurement of this specific glucuronide is mandatory for accurate in vitro-to-in vivo extrapolation (IVIVE) of CYP3A-mediated drug interactions, as the parent drug is a false negative for this liability.
- [1] Kahma, H., et al. (2024). Screening of 16 major drug glucuronides for time-dependent inhibition of nine drug-metabolizing CYP enzymes - detailed studies on CYP3A inhibitors. European Journal of Pharmaceutical Sciences, 198, 106735. View Source
- [2] Bidstrup, T. B., et al. (2003). CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide. British Journal of Clinical Pharmacology, 56(3), 305-314. View Source
